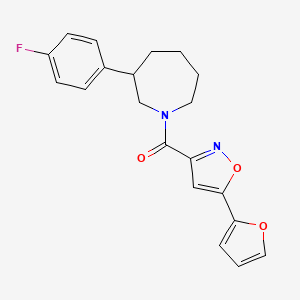
(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C20H19FN2O3 and its molecular weight is 354.381. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of this compound are currently unknown. The compound is a novel spirocyclic propionamide derivative , and while similar compounds have been found to bind with high affinity to multiple receptors
Mode of Action
It is synthesized through n-arylation of pyrazolone using a copper (i) iodide catalyst followed by reduction to give an amine
Biochemical Pathways
Given the structural similarity to other indole derivatives , it could potentially affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Result of Action
Activité Biologique
The compound (3-(4-Fluorophenyl)azepan-1-yl)(5-(furan-2-yl)isoxazol-3-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structural features, including an azepane ring, a furan moiety, and an isoxazole group, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.
Structural Overview
The molecular formula of the compound is C20H19FN2O3 with a molecular weight of 354.4 g/mol. The presence of the fluorophenyl group enhances its electronic properties, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The azepane ring can participate in nucleophilic substitutions, while the isoxazole and furan rings are known for their electrophilic nature, allowing them to engage in various biochemical pathways.
Interaction Studies
Several studies have utilized techniques such as:
- Molecular docking : to predict binding affinities to target proteins.
- In vitro assays : to evaluate biological activity against specific disease models.
These methods have helped elucidate how structural modifications can enhance or reduce biological potency.
Biological Activity
Preliminary studies indicate that compounds with similar structural motifs exhibit significant biological activities:
| Activity Type | Description | References |
|---|---|---|
| Antiviral | Potential efficacy against viral infections | |
| Anti-inflammatory | Reduces inflammation in cellular models | |
| Analgesic | Pain relief in animal models | |
| Antitumor | Inhibitory effects on cancer cell lines |
Case Studies
- Antiviral Activity : Research has shown that derivatives containing isoxazole and azepane moieties demonstrate antiviral properties. The compound's ability to inhibit viral replication was assessed using various cell lines, showing promising results against specific viruses.
- Anti-inflammatory Effects : Inflammation models indicated that the compound significantly reduced pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
- Antitumor Effects : In vitro studies on cancer cell lines revealed that the compound inhibited cell proliferation and induced apoptosis, highlighting its potential as an antitumor agent.
Comparative Analysis
Compared to structurally similar compounds, such as:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Fluorophenylisoxazole | Isoxazole ring with fluorophenyl | Antitumor activity |
| 5-(Furan-2-yl)isoxazol | Isoxazole and furan groups | Antimicrobial properties |
| 3-Azepanone derivatives | Azepane ring | Analgesic effects |
The unique combination of an azepane ring with both furan and isoxazole functionalities may synergistically enhance the biological activity of This compound , making it a valuable candidate for further drug development.
Propriétés
IUPAC Name |
[3-(4-fluorophenyl)azepan-1-yl]-[5-(furan-2-yl)-1,2-oxazol-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c21-16-8-6-14(7-9-16)15-4-1-2-10-23(13-15)20(24)17-12-19(26-22-17)18-5-3-11-25-18/h3,5-9,11-12,15H,1-2,4,10,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIGRANHQHRSNRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=NOC(=C3)C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














